Pentyl 2-chlorophenylsulfide
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Overview
Description
Pentyl 2-chlorophenylsulfide is an organic compound that belongs to the class of sulfides It consists of a pentyl group attached to a 2-chlorophenyl group via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyl 2-chlorophenylsulfide can be synthesized through several methods. One common method involves the reaction of 2-chlorothiophenol with pentyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or acetone. The general reaction is as follows:
C6H4ClSH+C5H11Br→C6H4ClSC5H11+HBr
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production may also involve purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Pentyl 2-chlorophenylsulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino-substituted or thiol-substituted derivatives.
Scientific Research Applications
Pentyl 2-chlorophenylsulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving sulfide-containing molecules and their biological activities.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pentyl 2-chlorophenylsulfide involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, leading to the formation of stable complexes. The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules or synthetic intermediates. The pathways involved may include the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Pentyl 2-chlorophenylsulfide can be compared with other similar compounds, such as:
Phenylsulfides: Compounds like phenyl methyl sulfide or phenyl ethyl sulfide, which have different alkyl groups attached to the sulfur atom.
Chlorophenylsulfides: Compounds like 4-chlorophenylsulfide or 3-chlorophenylsulfide, which have the chlorine atom at different positions on the phenyl ring.
Uniqueness: this compound is unique due to the specific positioning of the chlorine atom on the phenyl ring and the length of the pentyl chain
Properties
IUPAC Name |
1-chloro-2-pentylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClS/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQSZABRWCPDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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